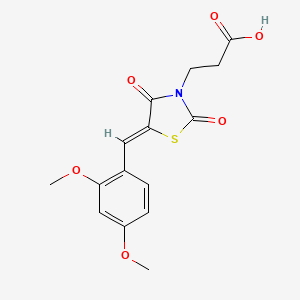

(Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

Description

(Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a benzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

3-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S/c1-21-10-4-3-9(11(8-10)22-2)7-12-14(19)16(15(20)23-12)6-5-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOZZXFJXRQWDG-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene derivative. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene moiety to a benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Piperidine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its thiazolidinone core structure is known for various biological activities, including anti-inflammatory and antitumor effects.

- Anti-inflammatory Properties : Research indicates that thiazolidinone derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.

- Antidiabetic Activity : Some studies suggest that derivatives of this compound may enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes treatment.

Antimicrobial Research

The compound has demonstrated significant antimicrobial properties against various pathogens.

- Bacterial Inhibition : Studies have shown that (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values reported range from 8 to 32 µg/mL against certain bacterial strains.

- Fungal Activity : Preliminary studies indicate effectiveness against fungal infections, although further research is needed to establish its full spectrum of activity.

Anticancer Studies

The anticancer potential of this compound has been a focal point in several investigations.

- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values indicate potent activity, suggesting that it could be developed as a chemotherapeutic agent.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells and the disruption of mitochondrial function. This suggests that the compound may interfere with energy metabolism in cancer cells, leading to cell death.

- Multi-drug Resistance Reversal : Some findings suggest that this compound may act as a multi-drug resistance (MDR) reversing agent, enhancing the efficacy of conventional chemotherapeutics when used in combination therapies.

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial properties of various thiazolidinone derivatives, including (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential as an antibacterial agent.

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties, (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid was tested on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzylidene moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the thiazolidine ring may participate in binding interactions with proteins, modulating their function. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one

- 2,5-Bis(2,4-dimethoxybenzylidene)cyclopentanone

- 2,7-Bis(2,5-dimethoxybenzylidene)cycloheptanone

Uniqueness

(Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is unique due to the presence of both the thiazolidine ring and the benzylidene moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Biological Activity

(Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a synthetic compound that belongs to the thiazolidinedione class, known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer activities based on recent research findings.

Chemical Structure

The compound features a thiazolidine core with a benzylidene substituent and a propanoic acid moiety. Its structure can be represented as follows:

1. Antioxidant Activity

Research indicates that thiazolidinediones exhibit significant antioxidant properties. A study evaluating various thiazolidine derivatives demonstrated that compounds with similar structures to (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid showed enhanced radical scavenging abilities compared to standard antioxidants like ibuprofen. For example, derivatives containing electron-donating groups exhibited superior antioxidant activity, which may be attributed to their ability to stabilize free radicals effectively .

Table 1: Antioxidant Activity Comparison

| Compound | EC50 (µM) | Reference |

|---|---|---|

| (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid | TBD | Current Study |

| Ibuprofen | 773.67 | |

| Thiazolidine Derivative 1 | 53.98 | |

| Thiazolidine Derivative 2 | 60.83 |

2. Anti-inflammatory Activity

Thiazolidinediones are also recognized for their anti-inflammatory effects. The compound's structural features may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cellular models. Studies have shown that similar compounds can decrease the expression of inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

3. Anticancer Potential

The dual action of antioxidant and anti-inflammatory properties positions compounds like (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid as promising candidates in cancer therapy. Research into related thiazolidine derivatives has highlighted their ability to modulate metabolic pathways in cancer cells, leading to reduced proliferation rates and enhanced apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

A study investigating the effects of thiazolidine derivatives on cancer cell lines demonstrated significant inhibition of cell growth through mechanisms involving oxidative stress modulation and inflammatory pathway interference. The results indicated that compounds with structural similarities to our target compound could effectively alter cancer cell metabolism and promote cell death .

Q & A

Q. How can the synthesis of (Z)-3-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid be optimized for high yield and purity?

Methodological Answer: The compound is synthesized via Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and 3-(2,4-dioxothiazolidin-3-yl)propanoic acid in refluxing acetic acid with sodium acetate as a catalyst. Key parameters include:

- Reaction temperature : 80–100°C to ensure efficient imine formation.

- Solvent system : Acetic acid promotes both solubility and proton transfer during condensation .

- Purification : Recrystallization from methanol or ethanol removes unreacted aldehydes and byproducts. Yield optimization (typically 70–85%) requires stoichiometric control of aldehyde and thiazolidinedione precursors .

Q. What analytical techniques are most reliable for confirming the Z-configuration and purity of this compound?

Methodological Answer:

- NMR spectroscopy : The Z-configuration is confirmed by NOESY or 2D NMR, showing spatial proximity between the 2,4-dimethoxybenzylidene proton and the thiazolidinedione ring protons .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 379.09 for C₁₇H₁₆N₂O₆S) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

Methodological Answer: The compound exhibits poor aqueous solubility due to its hydrophobic benzylidene and thiazolidinedione moieties. For in vitro studies:

- Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).

- For cell-based assays, pre-solubilize in PBS with 0.1% Tween-80 or cyclodextrin derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition (e.g., aldose reductase vs. PTP1B)?

Methodological Answer: Discrepancies arise from assay conditions:

- Aldose reductase inhibition : Use recombinant human enzyme with DL-glyceraldehyde as substrate in pH 6.2 buffer. IC₅₀ typically ranges 1–10 µM .

- PTP1B inhibition : Optimize using p-nitrophenyl phosphate (pNPP) in pH 7.4 buffer with DTT to stabilize the enzyme. Competitive inhibition kinetics may require Lineweaver-Burk analysis to differentiate from non-competitive mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Modify the benzylidene moiety : Replace 2,4-dimethoxy groups with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance electrophilicity and target binding .

- Vary the propanoic acid chain : Introduce methyl or ethyl esters to probe steric effects on enzyme active-site penetration .

- Comparative docking studies : Use AutoDock Vina with aldose reductase (PDB: 2FZD) and PTP1B (PDB: 1T49) to predict binding affinities .

Q. What in vitro and in vivo models are appropriate for validating its anti-inflammatory mechanism?

Methodological Answer:

- In vitro : LPS-stimulated RAW 264.7 macrophages; measure TNF-α and IL-6 suppression via ELISA. Include a COX-2 inhibition assay to assess NSAID-like activity .

- In vivo : Murine carrageenan-induced paw edema model; administer 10–50 mg/kg orally. Compare with indomethacin as a positive control .

Q. How do computational methods explain the compound’s stereoelectronic effects on biological targets?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The thiazolidinedione ring’s LUMO likely interacts with nucleophilic residues (e.g., Cys298 in PTP1B) .

- Molecular dynamics simulations (AMBER) reveal conformational stability of the Z-isomer in aqueous vs. lipid bilayer environments .

Q. What synthetic routes address instability of the benzylidene-thiazolidinedione conjugate under basic conditions?

Methodological Answer:

- Avoid prolonged exposure to bases (e.g., NaOH) during hydrolysis. Use mild acidic conditions (pH 4–5) for ester-to-acid conversion .

- Protect the propanoic acid as a tert-butyl ester during synthesis, followed by TFA-mediated deprotection .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

Methodological Answer:

- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7, HEK293). Note that IC₅₀ in HeLa may be 5 µM vs. >50 µM in HEK293 due to differential expression of drug transporters .

- Assay duration : Short-term (24 hr) assays may underestimate apoptosis induction compared to 72 hr exposures .

Methodological Best Practices

Q. What protocols ensure reproducibility in measuring the compound’s antioxidant activity?

Methodological Answer:

- DPPH assay : Prepare fresh 0.1 mM DPPH in methanol. Incubate with the compound (10–100 µM) for 30 min in the dark. Measure absorbance at 517 nm; calculate EC₅₀ using ascorbic acid as a standard .

- ROS detection in cells : Use H₂DCFDA probe in H₂O₂-stressed HepG2 cells; quantify fluorescence via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.